molecular formula C26H48O4-2 B1258956 Hexacosanedioate(2-)

Hexacosanedioate(2-)

Cat. No.: B1258956
M. Wt: 424.7 g/mol
InChI Key: JJWZFUFNJNGKAF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Hexacosanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of hexacosanedioic acid;  major species at pH 7.3. It is a conjugate base of a hexacosanedioic acid.

Scientific Research Applications

Nerve Regeneration Enhancement

Hexacosanedioate(2-), as a long-chain fatty alcohol n-hexacosanol, has been shown to enhance nerve regeneration. A study conducted on mice demonstrated that n-hexacosanol increased the regeneration rate of sensory fibers in the sciatic nerve post-injury. This was evident through improved neuromuscular function, quicker clinical signs of recovery, and increased regenerating fiber numbers, diameter, and myelin thickness (Azzouz et al., 1996).

Effect on Plant Bioactive Compounds

In plant research, specifically in Astragalus membranaceus var. mongholicus, the use of volatile organic compounds like hexanal (similar in structure to hexacosanedioate(2-)) was found to influence the accumulation of bioactive metabolites. This study highlighted the role of such compounds in shaping the production of bioactive products in plants (Sun et al., 2022).

Effects on Macrophages

Another study found that n-hexacosanol affects macrophages, a cell type largely represented in the brain. It was observed to induce significant morphological changes and increase the phagocytosis capacity of these cells, suggesting an impact on macrophage functions which could be relevant in neurodegenerative diseases (Moosbrugger et al., 1992).

Polymer Applications

In the field of polymer science, hexacosanedioate(2-) derivatives have been used to develop biodegradable polyesters. For instance, 1,26-hexacosanedioic acid, derived from the self-metathesis of erucic acid, was used to create high-melting, high-crystallinity aliphatic polyesters, presenting a sustainable alternative to fossil resource-based materials (Vilela et al., 2012).

Sustained-Release Drug Delivery

Hexacosanedioate(2-) related compounds, like hexacosanol, have also been investigated for their potential in drug delivery systems. A study exploring sustained-release allopurinol solid lipospheres found that hexacosanol could enhance drug encapsulation efficiency and modulate the rate of drug release, indicating its utility in pharmaceutical formulations (El-Gibaly & Abdel-Ghaffar, 2005).

Properties

Molecular Formula

C26H48O4-2

Molecular Weight

424.7 g/mol

IUPAC Name

hexacosanedioate

InChI

InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30)/p-2

InChI Key

JJWZFUFNJNGKAF-UHFFFAOYSA-L

Canonical SMILES

C(CCCCCCCCCCCCC(=O)[O-])CCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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